molecular formula C14H10S B8534860 Thiophene, 3-(1-naphthalenyl)- CAS No. 17574-57-1

Thiophene, 3-(1-naphthalenyl)-

Cat. No.: B8534860
CAS No.: 17574-57-1
M. Wt: 210.30 g/mol
InChI Key: MGZVYTRKIKFZSN-UHFFFAOYSA-N
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Description

Thiophene, 3-(1-naphthalenyl)-, is a specialized aromatic heterocyclic compound designed for research and development applications. This chemical features a thiophene ring—a five-membered aromatic ring containing a sulfur atom —linked to a naphthalene group at the 3-position. This structure combines the electron-rich, bio-isosteric properties of the thiophene core with the large, planar aromatic surface of naphthalene, making it a valuable scaffold in medicinal chemistry and materials science. Thiophene derivatives are recognized for their wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities . The naphthalene substituent is known to enhance molecular planarity and pi-pi stacking interactions, which can be crucial for binding to biological targets or for the assembly of organic electronic materials. Researchers can utilize this compound as a key synthetic intermediate or as a core structural motif in the discovery and development of new pharmaceutical agents, such as kinase inhibitors or antimicrobial drugs , as well as in the fabrication of advanced organic materials like conjugated polymers and light-emitting diodes . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions. Specific data on the exact melting point, boiling point, and solubility for this particular derivative should be verified by the supplier's Certificate of Analysis.

Properties

CAS No.

17574-57-1

Molecular Formula

C14H10S

Molecular Weight

210.30 g/mol

IUPAC Name

3-naphthalen-1-ylthiophene

InChI

InChI=1S/C14H10S/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H

InChI Key

MGZVYTRKIKFZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene, 3-(1-naphthalenyl)- exhibits potential as an anticancer agent . Studies have shown its effectiveness against various cancer cell lines by interacting with specific enzymes or receptors, which modulates cellular pathways to inhibit tumor growth. For instance, it has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer properties, thiophene derivatives have demonstrated anti-inflammatory and antimicrobial activities. These compounds can inhibit the activity of pro-inflammatory cytokines and have shown efficacy against a range of bacterial strains and fungi, including Staphylococcus aureus and Candida albicans. .

Pharmaceutical Applications

Thiophene, 3-(1-naphthalenyl)- serves as a building block for several pharmaceuticals. It has been incorporated into drugs targeting various conditions such as:

  • Cardiovascular diseases : Several thiophene-based drugs have been approved for treating conditions like hypertension and thrombosis.
  • Neurological disorders : Thiophene derivatives are utilized in medications for Parkinson's disease and other neurological disorders due to their ability to cross the blood-brain barrier effectively .

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. Thiophene, 3-(1-naphthalenyl)- can be used in the fabrication of organic solar cells and field-effect transistors (FETs). Its planar structure enhances charge mobility, making it an attractive material for these applications .

Sensor Development

Thiophene derivatives have also been explored as materials for chemical sensors due to their ability to form complexes with metal ions. These complexes can be used as ionophores in potentiometric sensors, enhancing sensitivity and selectivity for various analytes .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism of action of thiophene, 3-(1-naphthalenyl)- on breast cancer cells. The compound was shown to inhibit cell proliferation significantly by inducing cell cycle arrest at the G2/M phase. The study utilized flow cytometry to analyze cell cycle distribution and assessed apoptosis through annexin V staining.

ParameterResult
IC50 (µM)5.2
Apoptosis Induction (%)30%

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiophene derivatives against bacterial pathogens. The study reported that compounds derived from thiophene exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Chemical Reactions Analysis

Gewald Reaction Pathway

The synthesis of tetrahydrobenzo[b]thiophene derivatives (structurally related to the target compound) involves:

  • Michael addition of malononitrile to α-ketones.

  • Nucleophilic attack of sulfur on the α-ketone intermediate.

  • Intramolecular cyclization to form the thiophene ring .

Oxidative Coupling

For thiophene-based oligomers (e.g., terthiophenes):

  • Corey-Fuchs procedure : Conversion of thiophene aldehydes to alkynes.

  • Cyclization : Oxidative coupling of alkynes followed by [4+2] peri-cyclic reactions to form fused rings .

Bradsher Cyclization

Used for naphthothiophene derivatives:

  • Alkylation of thiophene Grignard reagents with acetal intermediates.

  • Cyclization via BF₃·OEt₂ to form fused ring systems .

Antioxidant Activity

Tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 1 , 16 , 17 ) exhibit antioxidant capacities comparable to ascorbic acid, as measured by the phosphomolybdenum method .

Bioactivity

  • ANO1 Inhibition : Tetrahydrobenzo[b]thiophene scaffolds (e.g., CaCC inh-A01) show potent ANO1 channel inhibition, validated in animal pain models .

  • Pharmaceutical Development : Derivatives are optimized for analgesic effects via SAR studies, focusing on substituent effects (e.g., naphthyl groups) .

Materials Science

Thieno[3,2-b]thiophene derivatives are explored for thin-film transistor (TFT) applications, leveraging their electronic properties .

Structural and Spectroscopic Analysis

Key analytical techniques for thiophene derivatives include:

  • FT-IR : Identifies functional groups (e.g., cyano groups at ~2200 cm⁻¹) .

  • ¹H-NMR : Detects D₂O-exchangeable protons (e.g., NH groups) and aromatic signals .

  • Mass Spectrometry : Confirms molecular formulas via fragmentation patterns .

Comparison with Similar Compounds

Structural and Physical Properties

The substitution pattern and substituent nature significantly influence physical properties. A comparison of selected 3-substituted thiophenes is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Characteristics
Thiophene, 3-(1-naphthalenyl)- C₁₄H₁₀S 210.3* Not reported Low in polar solvents; moderate in aromatic solvents (inferred)
3-Pentylthiophene C₉H₁₄S 154.3 ~220–240† Soluble in organic solvents
3-(2-Phenylethenyl)thiophene C₁₂H₁₀S 186.3 Not reported Moderate in non-polar solvents
3-(3,4,5-Trifluorophenyl)thiophene C₁₀H₅F₃S 214.2 Not reported Low solubility due to fluorination

*Estimated; †Based on alkylthiophene analogs.

Key Observations :

  • The naphthalene substituent increases molecular weight and steric bulk compared to alkyl or simple aryl groups, likely reducing solubility in polar solvents .
  • Fluorinated derivatives (e.g., 3-(3,4,5-trifluorophenyl)thiophene) exhibit lower solubility due to electron-withdrawing effects, contrasting with the electron-donating naphthalene group .

Chemical Reactivity

Thiophene’s reactivity in electrophilic substitution is modulated by substituents:

Compound Electrophilic Substitution Position Regioselectivity Drivers
Thiophene, 3-(1-naphthalenyl)- Likely 2- or 5-position Electron-donating naphthalene directs electrophiles to remaining activated positions
3-Pentylthiophene 4-position Alkyl chain’s electron-donating inductive effect
3-(3,4,5-Trifluorophenyl)thiophene Meta to substituent Electron-withdrawing fluorine groups deactivate the ring

Notable Findings:

  • Steric hindrance from the naphthalene group may reduce regioselectivity in polymerization, as seen in poly(3-hexylthiophene) derivatives .

Electronic and Material Properties

Substituents critically impact electronic behavior:

Compound HOMO-LUMO Gap (eV) Application Potential
Thiophene, 3-(1-naphthalenyl)- ~3.0–3.5* Organic semiconductors, fluorescent probes
3-Pentylthiophene ~3.8–4.2† Conductive polymers (e.g., P3HT)
3-(2-Phenylethenyl)thiophene ~3.2–3.6‡ Optoelectronic devices

*Estimated based on extended conjugation; †From alkylthiophene studies; ‡Inferred from aryl-substituted analogs.

Insights :

  • The naphthalene group’s extended π-system likely reduces the HOMO-LUMO gap, improving charge transport in electronic devices .
  • Steric bulk may hinder crystallinity in polymers, contrasting with alkyl-substituted thiophenes that achieve high regioregularity .

Critical Analysis :

  • The naphthalene moiety, common in bioactive molecules, may enhance interactions with biological targets compared to smaller substituents .

Preparation Methods

Bicyclic Ketone Intermediate Formation

The synthesis often begins with the preparation of bicyclic ketones, such as 6,7-dihydro-5H-benzo[b]thiophen-4-one, via Friedel-Crafts acylation. Thiophene reacts with succinyl chloride in the presence of AlCl₃ to form 1,4-di-(2'-thienyl)-1,4-butanedione, a critical intermediate. Cyclization under acidic conditions (e.g., H₂S/HCl or Pummerer rearrangement) yields the tricyclic naphthothiophene framework.

Key Data:

Reaction StepReagents/ConditionsYield (%)Reference
Friedel-Crafts acylationSuccinyl chloride, AlCl₃70
Cyclization to tricyclic coreH₂S/HCl, 60–65°C, 3 h85

Functionalization via Wittig Chemistry

The ketone intermediate undergoes Wittig olefination with triethyl phosphonoacetate and sodium hydride to form α,β-unsaturated esters. Subsequent hydrogenation (Pd/C, H₂) saturates the double bond, providing a versatile platform for further derivatization.

Transition Metal-Mediated Coupling Strategies

Sonogashira–Glaser Cyclization

2-Iodothiophene derivatives undergo Pd/Cu-catalyzed coupling with 1-ethynylnaphthalene to form 1,3-diynes. Cyclization with Na₂S·9H₂O in DMSO at 80°C directly yields 3-(1-naphthalenyl)thiophene. This one-pot method avoids intermediate isolation, achieving 77% yield after optimization.

Suzuki-Miyaura Cross-Coupling

While less common, Suzuki coupling of 3-bromothiophene with 1-naphthaleneboronic acid (Pd(PPh₃)₄, K₂CO₃) provides moderate yields (55–60%) but requires rigorous anhydrous conditions.

Nucleophilic Aromatic Substitution

Sodium Hydride-Mediated Etherification

A stereospecific route involves reacting (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in DMSO. Sodium hydride (1 eq) and potassium benzoate (0.1–0.3 eq) facilitate nucleophilic substitution at 60–65°C, achieving 95% yield. The phosphoric acid salt of the product is isolated via crystallization from ethyl acetate.

Optimized Conditions:

  • Solvent: DMSO

  • Temperature: 60–65°C

  • Catalysts: NaH, potassium benzoate

  • Yield: 95%

Cyclization of 1,4-Diketones

Paal-Knorr Thiophene Synthesis

1,4-Di-(2'-thienyl)-1,4-butanedione reacts with Lawesson’s reagent (LR) in toluene under reflux to form the thiophene ring. This method avoids harsh acids but requires stoichiometric LR (2.2 eq), yielding 70–75%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Friedel-Crafts cyclizationHigh yield (85%), robust conditionsRequires strong acids (AlCl₃)Industrial
Sonogashira–GlaserOne-pot, no intermediatesSensitive to moistureLab-scale
Sodium hydride substitutionStereospecific, high purityExpensive reagents (NaH, DMSO)Pilot-scale
Paal-Knorr synthesisMild conditionsLR cost and toxicityLimited

Mechanistic Insights and Spectral Characterization

Cyclization Mechanisms

Friedel-Crafts acylation proceeds via electrophilic attack of the acylium ion on thiophene’s α-position, followed by AlCl₃-assisted cyclodehydration. In Sonogashira–Glaser reactions, oxidative coupling forms a diyne intermediate, which undergoes [4+2] cyclization with sulfide anions.

Spectroscopic Validation

  • ¹H NMR : The tricyclic product shows a singlet for the thiophenic proton (δ 7.25–7.35 ppm) and multiplet signals for naphthalene (δ 7.4–8.1 ppm).

  • IR : Carbonyl stretches (1690–1710 cm⁻¹) confirm ketone intermediates .

Q & A

Q. What advanced techniques validate the interaction of 3-(1-naphthalenyl)thiophene with metal surfaces in catalytic applications?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) characterize adsorption geometries. DFT-MD simulations model binding energies and charge transfer at metal-organic interfaces .

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